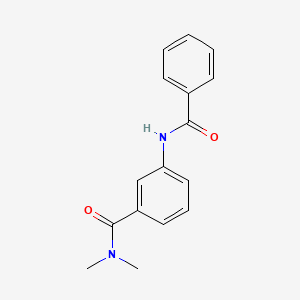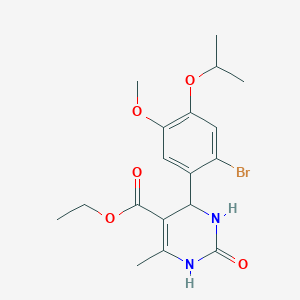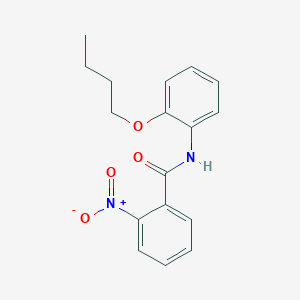![molecular formula C13H18N2O3S B4051722 1,2,2-三甲基-3-[(1,3-噻唑-2-氨基)羰基]环戊烷甲酸](/img/structure/B4051722.png)
1,2,2-三甲基-3-[(1,3-噻唑-2-氨基)羰基]环戊烷甲酸
描述
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid is 282.10381361 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药代动力学和代谢
对化合物(如新型食欲素 1 和 2 受体拮抗剂 SB-649868)的药代动力学和代谢的研究可以深入了解人体如何处理类似的复杂分子。研究了 SB-649868 的分布,揭示了广泛的代谢,主要通过粪便排出,通过高效液相色谱-质谱法鉴定了显着的代谢物 (Renzulli et al., 2011)。
环境暴露和生物标志物
对某些增塑剂(如 1,2-环己烷二甲酸二异壬酯 (DINCH))的环境暴露及其代谢物进行的研究,突出了监测环境和职业暴露于合成化合物的相关性。这些研究还强调了识别用于评估暴露水平的生物标志物的重要性 (Silva et al., 2013)。
过度估计暴露的可能性
研究还探讨了 2-硫代噻唑烷-4-羧酸 (TTCA) 等化合物的膳食来源,TTCA 是二硫化碳暴露的标志物。这项工作展示了准确评估某些化学品暴露的复杂性,因为膳食来源有可能导致生物标志物水平升高,从而使职业健康研究复杂化 (Simon et al., 1994)。
作用机制
Target of Action
Compounds with athiazole ring , such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the pharmacokinetics of this compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level.
未来方向
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
生化分析
Biochemical Properties
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing cellular redox balance .
Cellular Effects
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of transcription factors like NF-κB and AP-1, which are crucial for regulating inflammatory responses and cell proliferation . Additionally, it can affect mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism.
Molecular Mechanism
The molecular mechanism of 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid involves binding interactions with specific biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure may lead to gradual degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Transport and Distribution
The transport and distribution of 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to cellular proteins .
Subcellular Localization
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
1,2,2-trimethyl-3-(1,3-thiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-12(2)8(4-5-13(12,3)10(17)18)9(16)15-11-14-6-7-19-11/h6-8H,4-5H2,1-3H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXZKNURCHZUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=NC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl {3-(4-methoxyphenyl)-4-oxo-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4051643.png)

![4-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4051656.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4051660.png)
![2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid](/img/structure/B4051668.png)
![5-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4051676.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4051683.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4051707.png)


![4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE](/img/structure/B4051738.png)

![N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4051752.png)
![[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate](/img/structure/B4051753.png)
